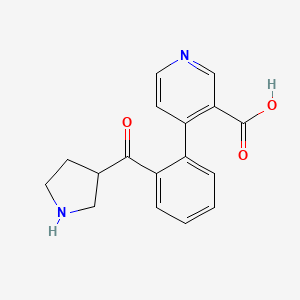
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone is a compound of significant interest in the fields of chemistry and biology. This compound features a pyrrolidine ring with two hydroxyl groups and an ethanone moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a pyrrolidinone derivative, followed by selective hydroxylation at the 3 and 4 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are typical reducing agents.
Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce diols .
Applications De Recherche Scientifique
1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)ethanone exerts its effects involves interactions with specific molecular targets. The hydroxyl groups and the ethanone moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways .
Similar Compounds:
- 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)methanone
- 1-((2S,3S,4S)-3,4-Dihydroxypyrrolidin-2-yl)propanone
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of both hydroxyl groups and an ethanone moiety allows for diverse chemical transformations and interactions .
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
1-[(2S,3S,4S)-3,4-dihydroxypyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C6H11NO3/c1-3(8)5-6(10)4(9)2-7-5/h4-7,9-10H,2H2,1H3/t4-,5+,6+/m0/s1 |
Clé InChI |
CBFQQQJUOJGQSH-KVQBGUIXSA-N |
SMILES isomérique |
CC(=O)[C@@H]1[C@@H]([C@H](CN1)O)O |
SMILES canonique |
CC(=O)C1C(C(CN1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)

![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
![2'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12864958.png)

![4-Chloro-5-fluoro-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12864985.png)
